![molecular formula C23H26BrN3O2S B14880003 5-(2-bromophenyl)-2-(butan-2-ylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880003.png)
5-(2-bromophenyl)-2-(butan-2-ylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD04991445 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD04991445 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure conditions].
Step 3: Final purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of MFCD04991445 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: MFCD04991445 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Can be reduced using [reducing agent] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted product].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent], [temperature], [solvent].
Reduction: [Reducing agent], [temperature], [solvent].
Substitution: [Substituting reagent], [catalyst], [temperature].
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [specific oxidized product], while reduction could produce [specific reduced product].
Scientific Research Applications
MFCD04991445 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.
Mechanism of Action
The mechanism by which MFCD04991445 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to [specific enzyme or receptor], leading to [biological effect]. The pathways involved could include [specific signaling pathways], which are crucial for its observed effects.
Comparison with Similar Compounds
Compound A: Shares [specific structural feature] with MFCD04991445 but differs in [specific property].
Compound B: Has similar reactivity but is used in different applications due to [specific reason].
Compound C: Exhibits comparable biological activity but with a different mechanism of action.
Uniqueness: MFCD04991445 stands out due to its [unique property], which makes it particularly valuable for [specific application]. Its distinct chemical structure and reactivity profile differentiate it from other similar compounds.
Properties
Molecular Formula |
C23H26BrN3O2S |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-butan-2-ylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H26BrN3O2S/c1-5-12(2)30-22-26-20-19(21(29)27-22)17(13-8-6-7-9-14(13)24)18-15(25-20)10-23(3,4)11-16(18)28/h6-9,12,17H,5,10-11H2,1-4H3,(H2,25,26,27,29) |
InChI Key |
XKAKTMRXIOCMKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


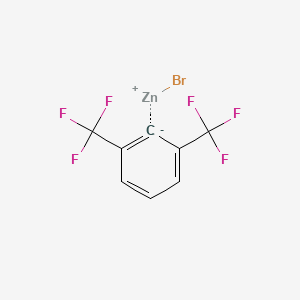


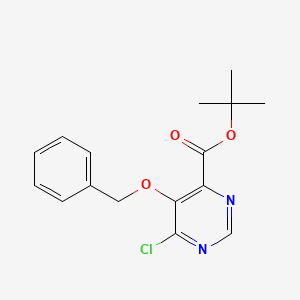
![Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B14879953.png)
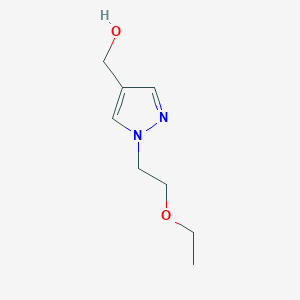
![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
![2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol](/img/structure/B14879976.png)
![[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879978.png)

![5-Methyl-4-oxo-3-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14879983.png)
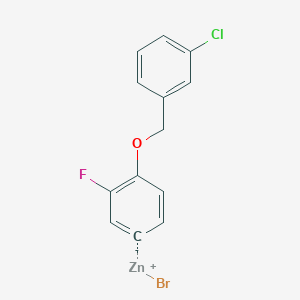
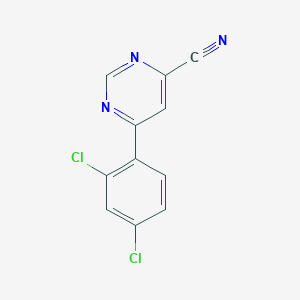
![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B14879999.png)
